1-Cyclopropylsulfonyl-5-(2,5-difluorophenyl)pyrrolidin-3-ol
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Overview
Description
1-Cyclopropylsulfonyl-5-(2,5-difluorophenyl)pyrrolidin-3-ol is a synthetic organic compound characterized by its unique structural features, including a cyclopropylsulfonyl group and a difluorophenyl group attached to a pyrrolidin-3-ol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclopropylsulfonyl-5-(2,5-difluorophenyl)pyrrolidin-3-ol typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.
Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a suitable fluorinated aromatic compound.
Attachment of the Cyclopropylsulfonyl Group: The cyclopropylsulfonyl group can be attached through a sulfonylation reaction using cyclopropylsulfonyl chloride and a base.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions: 1-Cyclopropylsulfonyl-5-(2,5-difluorophenyl)pyrrolidin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the pyrrolidin-3-ol moiety can be oxidized to form a ketone.
Reduction: The sulfonyl group can be reduced to a sulfide under appropriate conditions.
Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Electrophilic aromatic substitution can be facilitated using reagents like halogens or nitrating agents in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a sulfide derivative.
Substitution: Formation of various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Studied for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 1-Cyclopropylsulfonyl-5-(2,5-difluorophenyl)pyrrolidin-3-ol exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The cyclopropylsulfonyl and difluorophenyl groups can enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
1-Cyclopropylsulfonyl-5-phenylpyrrolidin-3-ol: Lacks the difluorophenyl group, which may affect its biological activity and chemical reactivity.
1-Cyclopropylsulfonyl-5-(2,4-difluorophenyl)pyrrolidin-3-ol: Similar structure but with different fluorine substitution pattern, potentially leading to different properties.
Uniqueness: 1-Cyclopropylsulfonyl-5-(2,5-difluorophenyl)pyrrolidin-3-ol is unique due to the specific positioning of the difluorophenyl group, which can influence its electronic properties and interactions with biological targets. This makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
1-cyclopropylsulfonyl-5-(2,5-difluorophenyl)pyrrolidin-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F2NO3S/c14-8-1-4-12(15)11(5-8)13-6-9(17)7-16(13)20(18,19)10-2-3-10/h1,4-5,9-10,13,17H,2-3,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLGCDAFQRMVXBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CC(CC2C3=C(C=CC(=C3)F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F2NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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